molecular formula C28H24BF2N3O3 B1192281 BDP 581/591 maleimide

BDP 581/591 maleimide

Cat. No. B1192281
M. Wt: 499.32
InChI Key: DYIZPFHGGZIJDL-KBXRYBNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDP 581/591 maleimide is a thiol reactive dye for the labeling of sulfhydryl groups of proteins and peptides. The dye is useful for a variety of applications, such as microscopy, fluorescence polarization experiments, and even ROS detection (upon reaction with ROS, the dye changes its fluorescence).

Scientific Research Applications

1. Monomer for Polyreaction

BDP 581/591 maleimide (referred to as BDPM in some studies) has been used as a new monomer for polyreaction. Its densities and viscosities in different solvents have been experimentally determined, showcasing its potential in materials science and polymer chemistry (Li, Li, & Chen, 2017).

2. Biological Fluorescence Detection

BDP 581/591 maleimide derivatives have been utilized in the design of fluorescent probes for biological applications. These probes are capable of selectively detecting peroxynitrite in cellular environments, demonstrating their potential in medical diagnostics and research (Yudhistira et al., 2017).

3. Donor-Acceptor Dyad in Photophysical Studies

A donor-acceptor dyad incorporating BDP 581/591 maleimide has been synthesized for photophysical studies. This includes understanding electron and energy transfer processes, which are critical in the development of photovoltaic and photochemical applications (Tran et al., 2020).

4. Targeted Anticancer Drug Delivery

BDP 581/591 maleimide has been explored in the development of biocompatible and biodegradable vesicles for targeted delivery of anticancer drugs. This highlights its significant role in enhancing the efficacy of chemotherapy treatments (Shirbin et al., 2015).

5. Bioconjugation in Drug Design

The maleimide group, integral to BDP 581/591, has been a key component in bioconjugation, particularly in the development of antibody-drug conjugates used in cancer therapies. Its unique reactivity has been instrumental in the advancement of drug design (Renault et al., 2018).

6. Synthesis of Maleimide-Decorated Peptides

The synthesis of maleimide-decorated tryptophan and peptides using BDP 581/591 maleimide exemplifies its utility in peptide drug development. This method has expanded the toolkit available for peptide-based drug design (Peng et al., 2020).

7. High Performance Polymer Synthesis

BDP 581/591 maleimide is increasingly recognized in the scientific and industrial communities for its role in high-performance polymer systems. This includes applications in thermosets, self-healing systems, and click chemistry reactions (Dolci et al., 2016).

8. Advanced Drug Delivery Systems

Maleimide-modified liposomes, incorporating BDP 581/591, have shown remarkable improvement in drug delivery efficiency. This modification has proven beneficial in enhancing the targeting and therapeutic efficacy of drug delivery systems (Li & Takeoka, 2013).

properties

Product Name

BDP 581/591 maleimide

Molecular Formula

C28H24BF2N3O3

Molecular Weight

499.32

IUPAC Name

1-(5-(5,5-difluoro-7-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)-3-oxopentyl)-1H-pyrrole-2,5-dione

InChI

InChI=1S/C28H24BF2N3O3/c30-29(31)33-22(9-5-4-8-21-6-2-1-3-7-21)10-12-24(33)20-25-13-11-23(34(25)29)14-15-26(35)18-19-32-27(36)16-17-28(32)37/h1-13,16-17,20H,14-15,18-19H2/b8-4+,9-5+

InChI Key

DYIZPFHGGZIJDL-KBXRYBNXSA-N

SMILES

O=C(CCN1C(C=CC1=O)=O)CCC2=[N+]3C(C=C2)=CC4=CC=C(/C=C/C=C/C5=CC=CC=C5)N4[B-](F)3F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BDP 581/591 maleimide, BODIPY 581/591 maleimide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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